molecular formula C25H20N4O8 B4138455 2-[2-[2-[(2-Methoxyphenyl)carbamoyl]-4-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid

2-[2-[2-[(2-Methoxyphenyl)carbamoyl]-4-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B4138455
M. Wt: 504.4 g/mol
InChI Key: MXLJMUYMABQCQR-UHFFFAOYSA-N
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Description

2-[2-[2-[(2-Methoxyphenyl)carbamoyl]-4-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound with a unique structure that includes a dioxoisoindolinecarboxylic acid core, nitrophenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[(2-Methoxyphenyl)carbamoyl]-4-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid typically involves multiple steps. One common route includes the following steps:

    Formation of the dioxoisoindolinecarboxylic acid core: This can be achieved through the reaction of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the nitrophenyl group: This step involves the nitration of an aromatic ring, followed by coupling with the dioxoisoindolinecarboxylic acid core.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the methoxy group is introduced to the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and nitrophenyl groups.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of nitro groups.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology and Medicine

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological assays to study enzyme activity or protein interactions.

Industry

    Dyes and Pigments: The compound’s aromatic structure makes it suitable for use in dyes and pigments.

    Sensors: It can be used in the development of chemical sensors due to its ability to undergo specific reactions.

Mechanism of Action

The mechanism of action of 2-[2-[2-[(2-Methoxyphenyl)carbamoyl]-4-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid depends on its application. In drug development, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(2-{[(2-hydroxyphenyl)amino]carbonyl}-4-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid
  • 2-{2-[(2-{[(2-chlorophenyl)amino]carbonyl}-4-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid

Uniqueness

The presence of the methoxy group in 2-[2-[2-[(2-Methoxyphenyl)carbamoyl]-4-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid imparts unique electronic and steric properties, making it distinct from its analogs. This can affect its reactivity, binding affinity, and overall stability, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-[2-[2-[(2-methoxyphenyl)carbamoyl]-4-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O8/c1-37-21-5-3-2-4-20(21)27-22(30)18-13-15(29(35)36)7-9-19(18)26-10-11-28-23(31)16-8-6-14(25(33)34)12-17(16)24(28)32/h2-9,12-13,26H,10-11H2,1H3,(H,27,30)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLJMUYMABQCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[2-[(2-Methoxyphenyl)carbamoyl]-4-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 2
2-[2-[2-[(2-Methoxyphenyl)carbamoyl]-4-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[2-[2-[(2-Methoxyphenyl)carbamoyl]-4-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[2-[2-[(2-Methoxyphenyl)carbamoyl]-4-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 5
2-[2-[2-[(2-Methoxyphenyl)carbamoyl]-4-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 6
2-[2-[2-[(2-Methoxyphenyl)carbamoyl]-4-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid

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